molecular formula C5H9ClO2 B1631064 (S)-2-Chloro-3-methylbutyric acid CAS No. 26782-74-1

(S)-2-Chloro-3-methylbutyric acid

Cat. No. B1631064
CAS RN: 26782-74-1
M. Wt: 136.58 g/mol
InChI Key: DDTJFSPKEIAZAM-BYPYZUCNSA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, products, and conditions necessary for the reaction.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.


Scientific Research Applications

General Properties of (S)-2-Chloro-3-methylbutyric Acid

“(S)-2-Chloro-3-methylbutyric acid” is a technical grade compound with a purity of ≥90% (GC). It has an empirical formula of C5H9ClO2 and a molecular weight of 136.58 . The compound has a refractive index of n20/D 1.443 and a density of 1.144 g/mL at 20 °C .

Application in Biomedicine

Field

The specific scientific field for this application is Biomedicine .

Summary of the Application

“(S)-2-Chloro-3-methylbutyric acid” may be used in the hydrophobic modification of polysaccharides for the construction of micelles . These micelles have potential applications in nanomedicine delivery technology .

Methods of Application or Experimental Procedures

Polysaccharides, due to their wide sources, excellent biocompatibility, and non-toxicity, can be surface-modified or functionalized to have targeting ability through specific sugar parts . The hydrophobic modification designs of polysaccharides, the preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles are the focus of this field .

Results or Outcomes

Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines . This technology has shown good therapeutic effects in scientific research .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential areas of future research or applications of the compound. It could include potential uses in medicine, industry, or materials science.


For a specific compound like “(S)-2-Chloro-3-methylbutyric acid”, you would need to consult the scientific literature or databases for information in each of these categories. Please note that not all compounds will have information available in all categories. For example, a newly synthesized compound may not have known safety information or identified future directions.


properties

IUPAC Name

(2S)-2-chloro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTJFSPKEIAZAM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294792
Record name (2S)-2-Chloro-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Chloro-3-methylbutyric acid

CAS RN

26782-74-1
Record name (2S)-2-Chloro-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26782-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Chloro-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Chloro-3-methylbutyric Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Chiellini, G Galli, F Cioni, E Dossi… - Journal of Materials …, 1993 - pubs.rsc.org
Four new classes of Chiral liquid-crystalline polyacrylates An to Dn based on variously spaced and substituted biphenylene mesogens have been prepared. Spacer segments of n(= 5 – …
Number of citations: 21 pubs.rsc.org
X Ye, X Zhang, L Hao, Q Lin, Y Bao - Fermentation, 2023 - mdpi.com
Passion fruit wine is a popular fruit wine because of its unique aroma. However, the roles of microorganisms in different fermentation methods, particularly their contributions to aroma …
Number of citations: 1 www.mdpi.com
K Krohn, M John, EI Demikhov - Russian chemical bulletin, 2001 - Springer
The chemical syntheses of 12 new azo dyes are reported. The optically active compounds were prepared by the Mitsunobu reaction, amide formation, and esterification with optically …
Number of citations: 12 link.springer.com

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